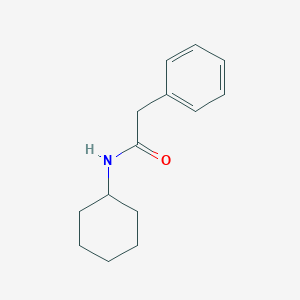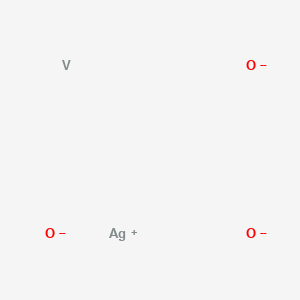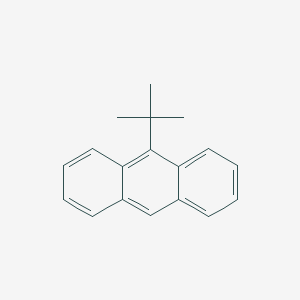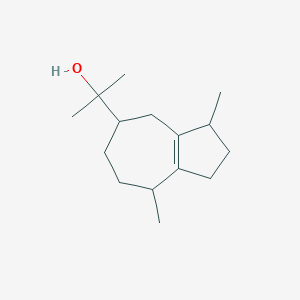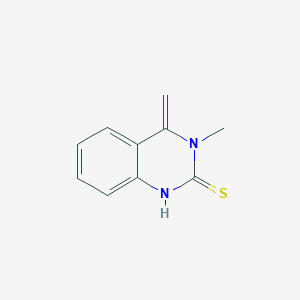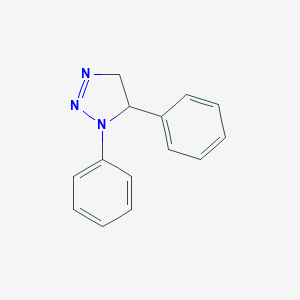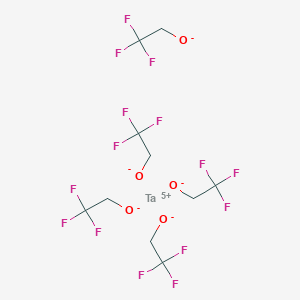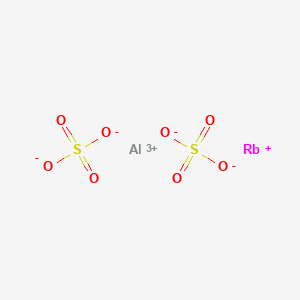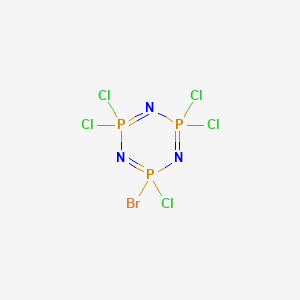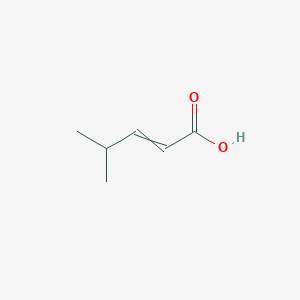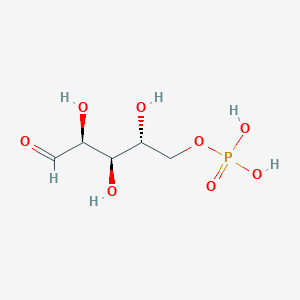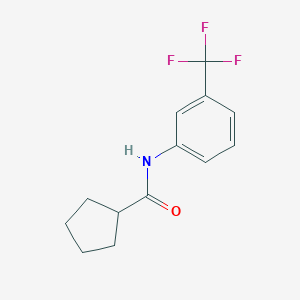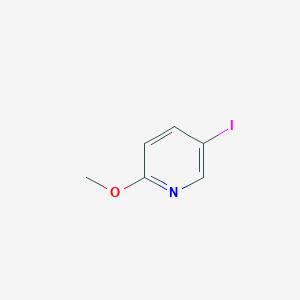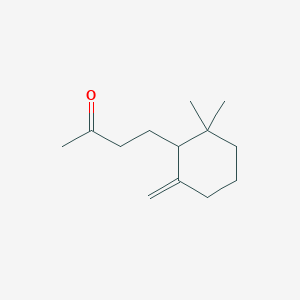
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one, also known as DMCM, is a chemical compound that has been extensively studied for its potential use in the treatment of anxiety and other related disorders. DMCM belongs to the class of compounds known as cyclohexanones and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
作用机制
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for regulating anxiety levels. It binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of GABA. This results in an overall decrease in neuronal activity, which reduces anxiety levels and promotes relaxation.
生化和生理效应
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce anxiety levels. 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has also been found to have sedative and hypnotic effects, which can be beneficial in the treatment of sleep disorders. Additionally, 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been shown to have anticonvulsant properties, which can be useful in the treatment of epilepsy.
实验室实验的优点和局限性
One of the advantages of using 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in lab experiments is that it has a well-established synthesis method and has been extensively studied in the literature. This means that researchers can easily obtain the compound and have access to a large body of knowledge about its properties and potential uses. However, one limitation of using 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in lab experiments is that it can be difficult to control the dosage and ensure that the effects are consistent across different subjects.
未来方向
There are a number of potential future directions for research on 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one. One area of interest is the development of new analogs of the compound that have improved properties or reduced side effects. Another area of interest is the investigation of the long-term effects of 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one use, particularly in relation to tolerance and dependence. Additionally, there is potential for research on the use of 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in combination with other drugs or therapies for the treatment of anxiety and other related disorders.
合成方法
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one can be synthesized through a multi-step process that involves the reaction of cyclohexanone with acetone and an acid catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been well-established in the literature and has been used in numerous studies.
科学研究应用
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been extensively studied for its potential use in the treatment of anxiety and other related disorders. It has been found to have anxiolytic properties, which means that it can reduce anxiety levels in individuals. 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has also been shown to have sedative and hypnotic effects, which can be beneficial in the treatment of sleep disorders.
属性
CAS 编号 |
13720-12-2 |
|---|---|
产品名称 |
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one |
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
4-(2,2-dimethyl-6-methylidenecyclohexyl)butan-2-one |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h12H,1,5-9H2,2-4H3 |
InChI 键 |
ZLPHULOLXDKCND-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1C(=C)CCCC1(C)C |
规范 SMILES |
CC(=O)CCC1C(=C)CCCC1(C)C |
其他 CAS 编号 |
13720-12-2 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



